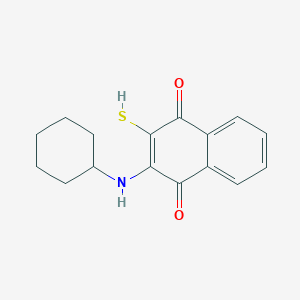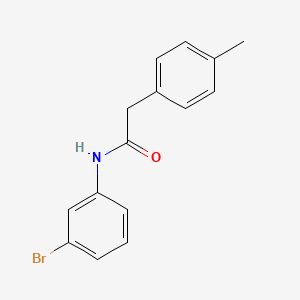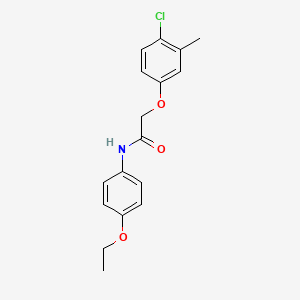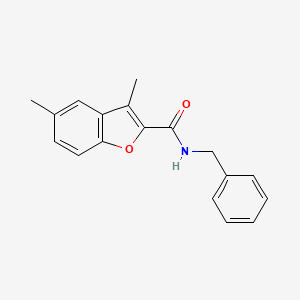
2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a cyclohexylamino group and a sulfanyl group attached to a naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione typically involves the reaction of 2-amino-3-sulfanylnaphthalene-1,4-dione with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can interact with enzymes and proteins, modulating their activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexylamino)benzoic acid
- Cyclohexylamine
- Naphthoquinone derivatives
Uniqueness
2-(Cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione is unique due to the presence of both cyclohexylamino and sulfanyl groups on the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(cyclohexylamino)-3-sulfanylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14-11-8-4-5-9-12(11)15(19)16(20)13(14)17-10-6-2-1-3-7-10/h4-5,8-10,17,20H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJRDHQMUXBOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5748309.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)

![2-(4-ethoxyphenyl)-6-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5748335.png)



![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(azepane-1-carbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B5748398.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
